5-Fluoro-2-hydroxypyrimidine
Overview
Description
5-Fluoro-2-hydroxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C(_4)H(_3)FN(_2)O and a molecular weight of 114.08 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Fluoropyrimidin-2-ol, also known as 5-Fluoropyrimidin-2-one, 5-Fluoro-2-hydroxypyrimidine, or 5-Fluoropyrimidin-2(1H)-one, is a type of fluoropyrimidine, a class of anticancer drugs . The primary target of this compound is thymidylate synthase , an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA synthesis, thereby inhibiting the growth and proliferation of cancer cells .
Mode of Action
The compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . This disruption in the normal functioning of RNA and DNA hampers the growth and multiplication of cancer cells .
Biochemical Pathways
5-Fluoropyrimidin-2-ol affects the biochemical pathways involved in DNA and RNA synthesis. It is incorporated into nucleic acids, resulting in the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are the active nucleotides through which the compound exerts its antimetabolite actions .
Pharmacokinetics
The pharmacokinetics of 5-Fluoropyrimidin-2-ol involves its absorption, distribution, metabolism, and excretion (ADME). Given orally, it has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of the compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in its metabolism is dihydropyrimidine dehydrogenase (DPD) .
Result of Action
The result of the action of 5-Fluoropyrimidin-2-ol is the inhibition of the growth and proliferation of cancer cells. By disrupting the normal functioning of RNA and DNA, and inhibiting the activity of thymidylate synthase, the compound hampers the growth and multiplication of cancer cells .
Biochemical Analysis
Biochemical Properties
5-Fluoropyrimidin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit thymidylate synthase activity, a key enzyme in the DNA synthesis pathway . This interaction disrupts the normal functioning of the enzyme, leading to DNA strand breaks .
Cellular Effects
5-Fluoropyrimidin-2-ol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it exerts its antitumor effects through several mechanisms including inhibition of RNA synthesis and function, and incorporation into DNA, leading to DNA strand breaks .
Molecular Mechanism
The mechanism of action of 5-Fluoropyrimidin-2-ol is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits thymidylate synthase, a key enzyme in DNA synthesis, leading to DNA strand breaks .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-Fluoropyrimidin-2-ol can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 5-Fluoropyrimidin-2-ol vary with different dosages in animal models
Metabolic Pathways
5-Fluoropyrimidin-2-ol is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Transport and Distribution
5-Fluoropyrimidin-2-ol is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-hydroxypyrimidine can be synthesized through several methods. One common approach involves the fluorination of 2-hydroxypyrimidine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method includes the reaction of 2-chloro-5-fluoropyrimidine with a base to replace the chlorine atom with a hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 5-amino-2-hydroxypyrimidine or 5-thio-2-hydroxypyrimidine.
Oxidation: Formation of 5-fluoro-2-pyrimidinone.
Reduction: Formation of 5-fluoropyrimidine.
Scientific Research Applications
5-Fluoro-2-hydroxypyrimidine has diverse applications in scientific research:
Comparison with Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also incorporates a fluorine atom in its structure.
2-Hydroxypyrimidine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Chloro-2-hydroxypyrimidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: 5-Fluoro-2-hydroxypyrimidine is unique due to its combination of a hydroxyl group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-fluoro-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPABFFGQPLJKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174067 | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-78-8, 214290-48-9 | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoropyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2(1H)-pyrimidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoro-pyrimidin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROPYRIMIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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